molecular formula C15H13BrOS B1292346 2-Bromo-4'-(ethylthio)benzophenone CAS No. 951885-44-2

2-Bromo-4'-(ethylthio)benzophenone

Cat. No.: B1292346
CAS No.: 951885-44-2
M. Wt: 321.2 g/mol
InChI Key: ADICNTWFPGVJRE-UHFFFAOYSA-N
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Description

2-Bromo-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS. It is a derivative of benzophenone, characterized by the presence of a bromine atom at the ortho position and an ethylthio group at the para position on the phenyl ring. This compound is primarily used in scientific research and has various applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-(ethylthio)benzophenone typically involves the bromination of 4’-(ethylthio)benzophenone. The reaction is carried out using brominating agents such as pyridine hydrobromide perbromide. The reaction conditions include maintaining a temperature of around 90°C and using acetic acid as the solvent .

Industrial Production Methods

Industrial production methods for 2-Bromo-4’-(ethylthio)benzophenone are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzophenones.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include benzyl alcohol derivatives.

Scientific Research Applications

2-Bromo-4’-(ethylthio)benzophenone is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the synthesis of novel materials with specific properties.

    Chemical Biology: It is employed in studies involving protein-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-(ethylthio)benzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and the ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The carbonyl group in the benzophenone structure can form hydrogen bonds and interact with nucleophiles, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-(ethylthio)benzophenone
  • 2-Chloro-4’-(ethylthio)benzophenone
  • 2-Bromo-4’-(methylthio)benzophenone

Uniqueness

2-Bromo-4’-(ethylthio)benzophenone is unique due to the specific positioning of the bromine atom and the ethylthio group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for substitution reactions and specific interactions in biological systems.

Properties

IUPAC Name

(2-bromophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADICNTWFPGVJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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